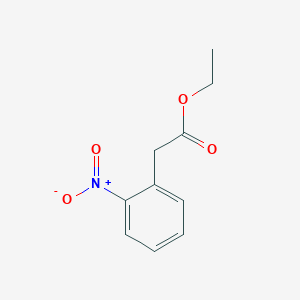

Ethyl 2-(2-nitrophenyl)acetate

Descripción

Significance of Nitroaromatic Compounds in Organic Synthesis and Pharmaceutical Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are of immense importance in the fields of organic synthesis and pharmaceutical chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and any adjacent functional groups. wikipedia.org This property makes nitroaromatics key precursors and intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, dyes, and energetic materials. researchgate.net The transformation of the nitro group into other functionalities, such as amines, is a cornerstone of synthetic chemistry, providing access to a vast range of chemical structures. wikipedia.org In medicinal chemistry, the nitro group itself can be a critical pharmacophore, and its bioreduction can lead to reactive intermediates with potential therapeutic effects, including antibacterial and anticancer activities. smolecule.com

Overview of Ester-Containing Nitroaromatic Structures and Their Research Relevance

The combination of an ester functional group with a nitroaromatic core gives rise to a class of compounds with enhanced synthetic versatility and interesting biological profiles. The ester group can be hydrolyzed to a carboxylic acid or undergo transesterification, while the nitro group can be reduced to an amine. vulcanchem.com This dual reactivity allows for the construction of complex molecular architectures. The electronic interplay between the electron-withdrawing nitro group and the ester functionality can influence reaction rates and regioselectivity. For instance, the presence of a nitro group can activate an ester towards nucleophilic attack. Ester-containing nitroaromatic compounds are frequently utilized as building blocks in the synthesis of heterocyclic compounds and as intermediates in the production of pharmaceuticals. solubilityofthings.com Their unique structural features also make them subjects of interest in studies of reaction mechanisms and kinetics. solubilityofthings.com

Scope and Objectives of Research on Ethyl 2-(2-nitrophenyl)acetate

This compound is an aromatic ester that features a nitro group at the ortho position of the phenyl ring and an ethyl ester moiety. This specific arrangement of functional groups makes it a valuable intermediate in various synthetic applications. Research on this compound is primarily focused on its role as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds like indoles. The reactivity of both the nitro group and the ester function are of key interest to synthetic chemists. The objective of studying this compound is to explore its synthetic utility, understand its chemical properties, and develop efficient methods for its preparation and transformation into other valuable chemical entities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol nih.gov |

| Appearance | White to Yellow or Gray Solid or Liquid |

| Boiling Point | 298.9 °C |

| Melting Point | 67 °C chemsrc.com |

| Density | 1.226 g/cm³ |

| Solubility | Generally more soluble in organic solvents like hexane (B92381) and dichloromethane (B109758) than in polar solvents like water. solubilityofthings.com Solubility can be influenced by temperature. solubilityofthings.com |

| CAS Number | 31912-02-4 nih.gov |

Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR | Spectra available nih.gov |

| GC-MS | Top peak at m/z 163 nih.gov |

| IR Spectra | Vapor phase IR spectra available nih.gov |

Synthetic Methods for this compound

The primary method for synthesizing this compound is through the esterification of 2-(2-nitrophenyl)acetic acid.

Fischer-Speier Esterification

This is a straightforward and high-yielding method for producing this compound.

Reagents : 2-(2-Nitrophenyl)acetic acid, absolute ethanol (B145695), and a strong Brønsted acid catalyst like concentrated sulfuric acid (H₂SO₄).

Mechanism : The reaction follows the classic Fischer esterification mechanism, where the acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack by ethanol, leading to a tetrahedral intermediate.

Conditions : The mixture is typically stirred under reflux.

Workup : The reaction is cooled, diluted with water, and extracted with an organic solvent like dichloromethane. The organic layers are then washed, dried, and concentrated.

Reactivity of Functional Groups

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group (-NH₂) to form ethyl 2-aminophenylacetate. This transformation is crucial for the synthesis of many heterocyclic compounds. Common reducing agents include:

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

Metal-Acid Systems : Such as iron in the presence of an acid like hydrochloric acid (Fe/HCl).

The resulting amine is a key intermediate for further synthetic modifications.

Hydrolysis of the Ester

The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-(2-nitrophenyl)acetic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification) : Typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) with heating.

Acidic Hydrolysis : Can be achieved by heating with a dilute acid.

The rate of hydrolysis can be influenced by the steric hindrance from the ortho-nitro group.

Applications in Organic Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds.

Precursor for Indole (B1671886) Synthesis

One of the significant applications of this compound is in the synthesis of N-hydroxy- and N-alkoxyindoles. nih.gov For example, it can be used to prepare ethyl 2-(2-nitrophenyl)-2-butenoate, which can then undergo a base-mediated cyclization to form the indole ring system. nih.gov

Intermediate for Pharmaceuticals and Agrochemicals

The structural motif of this compound is found within more complex molecules with potential biological activity. Its derivatives are investigated in medicinal chemistry as precursors for pharmaceuticals. smolecule.comsolubilityofthings.com The ability to introduce various functional groups through reactions at the nitro and ester positions makes it a versatile starting material for creating libraries of compounds for biological screening. vulcanchem.com Similarly, in the field of agrochemicals, related nitroaromatic compounds are used as intermediates in the synthesis of pesticides and herbicides. numberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXMQCYEILGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344311 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-02-4 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Nitrophenyl Moiety

The nitrophenyl group in Ethyl 2-(2-nitrophenyl)acetate is the primary site for several key chemical transformations, including nucleophilic substitutions and reduction reactions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nitro group itself.

Nucleophilic Substitution Reactions on the Aromatic Ring

The presence of the nitro group on the phenyl ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.comsmolecule.com This reactivity is crucial for the synthesis of more complex molecules. The electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, although the ortho-position can sometimes introduce steric hindrance, potentially slowing down the reaction compared to its para-substituted counterparts.

Reduction of the Nitro Group to Amine Derivatives

A pivotal transformation of this compound is the reduction of its nitro group to form an amino group (-NH2). This reaction is fundamental in synthesizing various derivatives with altered chemical and biological properties. smolecule.com The resulting amino compounds are often key intermediates in the production of pharmaceuticals and other fine chemicals.

Stepwise Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds like this compound is a complex process that proceeds through several steps. This method involves the transfer of electrons to the nitro group, often in the presence of a proton source. The reaction typically begins with the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) derivative before the final amine product is formed. mdpi.com The precise mechanism and the stability of these intermediates can be influenced by the reaction conditions, such as the electrode material, solvent, and pH. mdpi.comwhiterose.ac.uk The electrochemical approach offers a controlled way to achieve the reduction, potentially allowing for the isolation of intermediate products. whiterose.ac.uk

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. scielo.org.mx This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen gas. researchgate.net The reaction proceeds through the adsorption of hydrogen onto the catalyst surface, followed by its sequential transfer to the nitro group. This method is often preferred in industrial applications due to its high efficiency and the fact that it does not generate wasteful byproducts. scielo.org.mx The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity for the desired amine product.

Table 1: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents/Conditions | Intermediate Species | Primary Product | Key Advantages | References |

|---|---|---|---|---|---|

| Electrochemical Reduction | Electron source, proton donor | Nitroso, Hydroxylamine | Amine | Controlled potential, potential for intermediate isolation | mdpi.comwhiterose.ac.uk |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Nitroso, Hydroxylamine | Amine | High efficiency, clean reaction | scielo.org.mxresearchgate.net |

| Metal-Acid Systems | Fe/HCl | Nitroso, Hydroxylamine | Amine | Cost-effective |

Oxidation Reactions to Carboxylic Acid Derivatives

While reduction of the nitro group is a common transformation, the side chain of nitrophenylacetate derivatives can undergo oxidation to yield carboxylic acids. For instance, related compounds can be oxidized to their corresponding carboxylic acid derivatives. smolecule.com This transformation is a valuable route for the synthesis of nitrophenyl-substituted carboxylic acids, which are important building blocks in organic synthesis.

Reactions Involving the Acetate (B1210297) Ester Functional Group

The ethyl acetate group in this compound also participates in characteristic reactions, primarily hydrolysis and aminolysis. The reactivity of the ester carbonyl is significantly influenced by the electronic effects of the ortho-nitro group.

The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-nitro-substituted esters. However, the steric hindrance from the ortho-nitro group can sometimes lead to slower hydrolysis rates compared to its para-nitro analogs.

Hydrolysis of the ester under acidic or basic conditions yields the corresponding 2-(2-nitrophenyl)acetic acid and ethanol (B145695). smolecule.com Aminolysis, the reaction with an amine, results in the formation of an amide. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. For example, studies on analogous 2-nitrophenyl esters have shown that aminolysis rates are influenced by the leaving group's pKa and the nucleophile's strength.

Transesterification Processes

Transesterification of this compound involves the exchange of its ethyl group with another alcohol moiety. This reaction can be catalyzed by either acids or bases. While it offers an alternative synthetic route, it is often hampered by equilibrium limitations, which can lead to lower yields of 70–75%. To drive the reaction forward, rigorous removal of the ethanol byproduct is necessary.

Enzymatic transesterification, utilizing lipases such as Candida antarctica Lipase B in non-aqueous media, presents a more environmentally benign approach. However, this method is also subject to its own set of challenges that can affect its efficiency. The reactivity of the ester is significantly influenced by the strong electron-withdrawing nature of the ortho-nitro group, which activates the ester carbonyl and increases its susceptibility to nucleophilic attack compared to non-nitro-substituted analogs.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound to 2-(2-nitrophenyl)acetic acid can proceed under both acidic and basic conditions. The ortho-nitro group introduces steric hindrance, which slows the rate of hydrolysis compared to its para-nitro counterpart.

Under basic conditions (pH > 10), hydrolysis occurs via nucleophilic acyl substitution, with the rate being proportional to the hydroxide (B78521) ion concentration. In acidic conditions (pH < 4), the mechanism involves the formation of an oxonium ion intermediate. The electron-withdrawing nitro group destabilizes this protonated intermediate, resulting in a slower reaction rate. Discrepancies in reported hydrolysis rates can often be attributed to variations in experimental conditions such as buffer ionic strength and temperature.

A study on the hydrolysis of various p-nitrophenyl alkanoates in aqueous mixtures with organic solvents like dimethyl sulfoxide (B87167) (DMSO) showed that the rate of hydrolysis is influenced by the dispersal of aggregates and the uncoiling of long-chain esters. cdnsciencepub.com For p-nitrophenyl acetate, the rate-limiting step in basic hydrolysis is the formation of the tetrahedral intermediate. cdnsciencepub.com

Interactive Data Table: Hydrolysis Rate Constants of p-Nitrophenyl Alkanoates

| Acyl Chain Length | Rate Constant (k_obs, s⁻¹) in 0.05 M NaOH | Rate Constant (k_obs, s⁻¹) in Carbonate Buffer (pH 10.48) | Rate Constant (k_obs, s⁻¹) in 40% DMSO (Carbonate Buffer) |

| C2 | 0.553 | - | - |

| C4 | - | 0.015 | 0.045 |

| C6 | - | 0.011 | 0.042 |

| C8 | - | 0.008 | 0.040 |

| C10 | - | 0.006 | 0.038 |

Data adapted from a study on p-nitrophenyl alkanoates, which are structurally related to the title compound and provide insight into the effects of acyl chain length and solvent on hydrolysis rates. cdnsciencepub.com

Photochemical Transformations of 2-Nitrophenyl Compounds

The photochemistry of 2-nitrophenyl compounds, including this compound, is characterized by a series of complex intramolecular reactions initiated by the absorption of light.

Intramolecular Hydrogen Abstraction Mechanisms

Upon irradiation, the primary photochemical process for 2-nitrophenyl compounds with an ortho-alkyl group is an intramolecular hydrogen abstraction. uni-konstanz.deuni-konstanz.deresearchgate.net The nitro group abstracts a hydrogen atom from the benzylic position (the α-carbon of the acetate group) to form a transient aci-nitro intermediate. uni-konstanz.deuni-konstanz.deresearchgate.net This Norrish type II mechanism is a key step in the subsequent chemical transformations of these compounds. acs.org Studies on related 2-(2-nitrophenyl)ethyl compounds have provided substantial evidence for this initial hydrogen transfer. uni-konstanz.deuni-konstanz.de The process is analogous to the well-studied photochemistry of o-nitrobenzyl compounds. researchgate.net

Formation of Aci-nitro Intermediates and Subsequent Reactions

The formation of the aci-nitro intermediate is a pivotal event in the photochemistry of 2-nitrophenyl compounds. uni-konstanz.deuni-konstanz.deresearchgate.netresearchgate.net This intermediate is a quinonoid species and is characterized by a strong absorption band at around 400 nm. uni-konstanz.de The aci-nitro intermediate can exist in equilibrium with its corresponding anion. uni-konstanz.deuni-konstanz.de

The fate of the aci-nitro intermediate is dependent on the reaction conditions. Two competing reaction pathways are generally observed:

β-elimination : This pathway occurs from the aci-nitro anion and results in the cleavage of the protecting group, releasing the caged molecule. uni-konstanz.deuni-konstanz.deresearchgate.net

Formation of a nitrosobenzene (B162901) derivative : This pathway proceeds from the undissociated aci-nitro compound and does not lead to the release of the caged molecule. uni-konstanz.deuni-konstanz.deresearchgate.net

The ratio of these two reaction channels can be controlled by shifting the protolytic dissociation equilibrium of the aci-nitro compound. uni-konstanz.deuni-konstanz.de In some cases, the aci-nitro intermediate can undergo further rearrangement to form a cyclic dihydrobenz[c]isoxazol-1-ol derivative. researchgate.net

Influence of Solvent Polarity and Acidity/Basicity on Photoreactivity

The photoreactivity of 2-nitrophenyl compounds is significantly influenced by the surrounding solvent environment. Solvent polarity, acidity, and basicity can affect the stability and reactivity of the excited states and intermediates. uni-konstanz.deuni-konstanz.de

Studies on nitrophenols have shown that the photochemistry in organic solvents can differ from that in aqueous solutions. rsc.orgresearchgate.netrsc.org For some nitrophenols, reactivity is dramatically increased in organic solvents like 2-propanol compared to water, which is attributed to strong interactions between the solvent and the nitro group in the excited state. rsc.orgresearchgate.netrsc.org However, for other nitrophenols, the solvent effects on the electronic structure and photochemistry are minimal. rsc.orgresearchgate.netrsc.org

The basicity and acidity of the solvent play a crucial role in the fate of the aci-nitro intermediate. uni-konstanz.deuni-konstanz.de In the presence of a base, even one as weak as water, the aci-nitro anion is favored, leading to β-elimination. uni-konstanz.de In highly acidic solutions or in the absence of a base (e.g., in dry acetonitrile), the undissociated aci-nitro compound predominates, leading to the formation of other products. uni-konstanz.deuni-konstanz.de The rate of decay of the aci-nitro intermediate and the quantum yield of product formation are thus highly dependent on the pH and buffer concentration in aqueous solutions. researchgate.netresearchgate.net

Interactive Data Table: Solvent Effects on Photoreactivity of Nitrophenols

| Compound | Solvent | Observation | Reference |

| 2,4-Dinitrophenol (24DNP) | 2-Propanol | Dramatically increased reactivity compared to water. | rsc.orgresearchgate.netrsc.org |

| 2-Nitrophenol (2NP) | 2-Propanol vs. Water | Similar quantum yields in both solvents. | rsc.orgrsc.org |

| 4-Nitrophenol (4NP) | 2-Propanol vs. Water | Similar quantum yields in both solvents. | rsc.orgrsc.org |

This table summarizes findings for related nitrophenol compounds, illustrating the variable impact of solvent on photoreactivity.

The chemical behavior of this compound is profoundly influenced by its constituent functional groups: the ethyl ester, the active methylene (B1212753) bridge, and the ortho-substituted nitrophenyl ring. The strong electron-withdrawing nature of the nitro group significantly activates the molecule for specific transformations. Mechanistic studies, employing kinetic analysis and catalytic probes, have been instrumental in elucidating the precise pathways of its reactions, particularly in acyl transfer, hydrolysis, and amidation processes.

Mechanistic Studies of Specific Reactions

Understanding the exact sequence of bond-making and bond-breaking events during a chemical reaction is fundamental to controlling its outcome. For esters like this compound, mechanistic studies reveal the nature of the transition states involved in its transformations.

Kinetic Isotope Effects (KIEs) are a powerful tool for deducing the structure of transition states in chemical reactions. By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured, which provide insight into the bonding environment of that atom in the rate-determining step. While specific KIE studies on this compound are not widely available, extensive research on the analogous compound, p-nitrophenyl acetate (PNPA), offers a robust model for understanding the acyl transfer mechanism usu.edu.

In the study of PNPA, various isotope effects were measured for its reactions with different nucleophiles, including oxygen, sulfur, and nitrogen-based agents. These included the oxygen-18 effects at the carbonyl (18kcarbonyl) and phenolic leaving group (18klg) positions, as well as the β-deuterium effect in the acetyl group (Dk) usu.edu. The data from these experiments suggest that for most nucleophiles, the acyl transfer proceeds through a concerted mechanism, where the nucleophile attacks the carbonyl carbon at the same time as the bond to the leaving group breaks, without forming a stable tetrahedral intermediate usu.edu.

For example, acyl transfer to a nitrogen nucleophile resulted in a significant leaving group isotope effect (18klg = 1.0330), indicating that the bond to the nitrophenolate leaving group is substantially broken in the rate-limiting step of the reaction usu.edu. The table below summarizes the types of kinetic isotope effects and their general interpretation in the context of acyl transfer reactions, based on the findings for PNPA usu.edu.

| Kinetic Isotope Effect (KIE) | Typical Value Range (for PNPA) usu.edu | Mechanistic Interpretation |

|---|---|---|

| Carbonyl Oxygen-18 (18kcarbonyl) | 1.0039 - 1.0119 | Indicates the degree of C=O double bond character loss. Larger values suggest more single-bond character in the transition state. |

| Leaving Group Oxygen-18 (18klg) | 1.0172 - 1.0330 | Measures the extent of C-O bond cleavage to the leaving group. Larger values indicate more advanced bond breaking in the transition state. |

| β-Deuterium (Dk) | 0.9481 - 0.9780 | An inverse effect (kH/kD < 1) is characteristic of rehybridization from sp2 to a more sp3-like carbon in the transition state. |

These principles are directly applicable to this compound, and similar KIE studies would be essential to confirm whether its acyl transfer reactions also proceed via a concerted or a stepwise pathway.

Role of Catalysis in Ester Hydrolysis and Amidation

The reactivity of this compound is significantly enhanced in the presence of catalysts, which lower the activation energy for nucleophilic attack at the ester carbonyl. Both enzyme and chemical catalysis play crucial roles in its hydrolysis and amidation reactions.

A primary example of enzyme catalysis is the interaction of nitrophenyl esters with the serine protease chymotrypsin (B1334515). libretexts.org this compound serves as a substrate for this enzyme, which catalyzes its hydrolysis through a covalent, multi-step mechanism. cdnsciencepub.com This pathway is often referred to as a "ping-pong" mechanism and involves two principal stages. libretexts.org

Acylation: The active site serine residue of chymotrypsin acts as a nucleophile, attacking the ester carbonyl of the substrate. This step is rapid and results in the formation of a covalent acyl-enzyme intermediate and the release of the 2-nitrophenolate (B253475) anion. libretexts.orgcdnsciencepub.com

Deacylation: The acyl-enzyme intermediate then reacts with water in a slower, rate-determining step. This hydrolyzes the ester linkage, releasing the acetate moiety and regenerating the active enzyme. libretexts.orgscispace.com

The rapid release of the colored 2-nitrophenolate in the first step followed by a slower, steady-state turnover is a hallmark of this catalytic mechanism. cdnsciencepub.comnih.gov

In chemical systems, the hydrolysis and aminolysis (reaction with an amine) of this compound are competing reactions, particularly in aqueous solutions. nih.govnih.gov The efficiency of aminolysis over hydrolysis is critical in fields like bioconjugation chemistry. Kinetic studies on analogous nitrophenyl esters show that both reactions are significant. nih.gov The selectivity towards aminolysis can be influenced by factors such as the pKa of the nitrophenol leaving group, the concentration and nucleophilicity of the amine, and the pH of the reaction medium. nih.govacs.org Research on related systems demonstrates that while aminolysis can be favored, competing hydrolysis often necessitates careful optimization of reaction conditions to achieve high yields of the desired amide product. nih.gov

The table below provides a comparative overview of the catalytic processes involving nitrophenyl esters.

| Catalytic Process | Catalyst Type | Key Mechanistic Feature | Significance |

|---|---|---|---|

| Ester Hydrolysis | Enzyme (e.g., Chymotrypsin) | Formation of a covalent acyl-enzyme intermediate. libretexts.orgscispace.com | Enables efficient ester cleavage under physiological conditions. |

| Aminolysis | Chemical (Amine Nucleophile) | Nucleophilic attack by amine competes with water. nih.govnih.gov | Forms amide bonds, crucial for peptide synthesis and bioconjugation. |

| Hydrolysis | Chemical (Acid/Base) | General acid or base catalysis of nucleophilic attack by water. | Fundamental reaction pathway for ester cleavage in non-enzymatic systems. |

Applications As a Precursor and Building Block in Advanced Chemical Synthesis

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Ethyl 2-(2-nitrophenyl)acetate and its parent acid, 2-nitrophenylacetic acid, are instrumental in the synthesis of numerous biologically active compounds and are considered key intermediates in pharmaceutical manufacturing.

A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The typical synthetic route involves the reduction of the nitro group to an aniline. This newly formed amino group, being in close proximity to the acetic acid side chain (or its ester), can readily undergo intramolecular cyclization to form various heterocyclic systems. wikipedia.org

Key heterocyclic scaffolds synthesized from 2-nitrophenylacetic acid derivatives include:

Lactams: Complete reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common method to produce benzofused lactams, such as oxindoles and dihydroquinolin-2-ones. wikipedia.orgresearchgate.net These lactam rings are prevalent in a wide range of bioactive natural products and drugs. researchgate.net

Hydroxamic Acids: Partial reduction of the nitro group allows for the formation of hydroxamic acids through reductive cyclization. wikipedia.org

Quindolines: The compound serves as a precursor for the synthesis of quindoline (B1213401), an indoloquinoline alkaloid. wikipedia.org Although quindoline itself has limited direct applications, its derivatives are actively researched as potential enzyme inhibitors and anticancer agents. wikipedia.orgconicet.gov.ar

Pyrrolo[1,2-a]quinolines: Researchers have developed efficient syntheses of pyrrolo[1,2-a]quinoline (B3350903) derivatives starting from 2-nitrophenylacetic acid. sphinxsai.comsphinxsai.com This approach avoids the use of less stable intermediates required in other synthetic routes. sphinxsai.com

Table 1: Heterocyclic Systems Derived from 2-Nitrophenylacetic Acid Precursors

| Precursor Family | Key Transformation | Resulting Heterocyclic Class | Significance |

|---|---|---|---|

| 2-Nitrophenylacetic Acid/Ester | Reduction of nitro group, intramolecular cyclization | Lactams (e.g., Oxindoles) | Core of many bioactive compounds wikipedia.orgresearchgate.net |

| 2-Nitrophenylacetic Acid/Ester | Partial reductive cyclization | Hydroxamic Acids | Biologically active molecules wikipedia.org |

| 2-Nitrophenylacetic Acid/Ester | Multi-step synthesis involving reduction and cyclization | Quindolines | Scaffolds for enzyme inhibitors and anticancer agents wikipedia.orgconicet.gov.ar |

Beyond simple heterocycles, this compound is a foundational block for constructing more elaborate and complex molecular architectures. Its utility is highlighted in the total synthesis of natural products. A notable example is its role as a precursor in the synthesis of (−)-phaitanthrin D, a clinically relevant molecule originally isolated from an orchid. wikipedia.org The synthesis involves a sequence of reactions that hinge on the reactivity of the 2-nitrophenylacetic acid framework, including the reduction of the nitro group and subsequent amide bond formations to build the complex structure. wikipedia.org The ability to use the acetate (B1210297) and nitro functionalities for sequential, controlled reactions makes it an indispensable tool for assembling multi-ring systems. wikipedia.org

Precursor for Heterocyclic Compounds

Application in Medicinal Chemistry and Drug Development

The scaffolds derived from this compound are of significant interest in medicinal chemistry due to their association with a broad spectrum of biological activities.

The compound is a known intermediate in the preparation of established pharmaceutical agents. For instance, derivatives of 2-nitrophenylacetic acid are used in the synthesis of the antiarrhythmic drug dronedarone. Furthermore, the parent compound, 2-nitrophenylacetic acid, has been employed as a protecting group in the synthesis of various biologically active molecules, underscoring its importance in multi-step synthetic campaigns aimed at producing new drug candidates. wikipedia.org

The 2-nitrophenyl moiety is a key feature in several classes of compounds investigated for their therapeutic potential.

Anticancer Agents: Derivatives of quindoline, which are synthesized from 2-nitrophenylacetic acid, are recognized for their potential as anticancer agents. wikipedia.org Similarly, various indolo[3,2-b]quinoline derivatives, accessible from 2-nitrophenylacetic acid precursors, have been synthesized and evaluated for their biological activities, including antiplasmodial and antitrypanosomal effects. nih.gov

Antimicrobial Agents: Researchers have synthesized series of pyrrolo[1,2-a]quinoline derivatives starting from 2-nitrophenylacetic acid and evaluated their antibacterial and antifungal properties against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. sphinxsai.com

Table 2: Research Findings on Bioactive Agents from 2-Nitrophenyl Precursors

| Precursor | Derivative Class | Biological Activity Investigated | Target Organism/Cell Line |

|---|---|---|---|

| 2-Nitrophenylacetic Acid | Quindoline Derivatives | Anticancer, Enzyme Inhibition | Various |

| 2-Nitrophenylacetic Acid | Pyrrolo[1,2-a]quinoline Derivatives | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans, A. niger sphinxsai.com |

Development of Potential Drug Candidates

Utilization in Materials Science for Specialty Chemicals

While the primary application of this compound is in the pharmaceutical and life sciences sectors, its structural features suggest potential utility in materials science. The aromatic ring and nitro group can influence the electronic and optical properties of molecules. As such, it can be considered a potential intermediate for the synthesis of specialty chemicals, such as dyes or other functional organic materials, although this area of application is less documented than its role in medicinal chemistry.

Environmental Fate and Biodegradation of Nitroaromatic Esters

Occurrence and Environmental Significance of Nitroaromatic Contaminants

Nitroaromatic compounds (NACs) are a class of chemicals primarily produced through human and industrial activities; their natural occurrence is rare. nih.govspringernature.comnih.gov They are utilized extensively in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govmdpi.comslideshare.net This large-scale application has resulted in significant contamination of soil and groundwater environments. nih.govspringernature.commdpi.com

The presence of the nitro group, an electron-withdrawing functional group, attached to an aromatic ring makes these compounds chemically stable and resistant to conventional degradation processes. mdpi.comslideshare.net This recalcitrance, combined with their inherent toxicity, poses a considerable environmental threat. mdpi.com Many nitroaromatic compounds are known to be toxic and mutagenic, with some being established or suspected carcinogens. springernature.commdpi.com Their adverse effects on living organisms, including humans, can manifest as skin irritation, anemia, and damage to the liver. nih.govspringernature.com Consequently, several nitroaromatic compounds have been classified as priority pollutants by environmental protection agencies, necessitating effective remediation strategies. mdpi.comresearchgate.net

Contamination is often found at military installations and ammunition manufacturing plants, where compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and their byproducts have been released into the soil and water systems. acs.org The environmental impact of specific esters like Ethyl 2-(2-nitrophenyl)acetate requires careful consideration, as their degradation pathways and ultimate fate in the environment determine their potential for long-term harm. d-nb.info

Table 1: Examples of Nitroaromatic Contaminants and Their Sources

| Compound Class | Examples | Primary Sources |

|---|---|---|

| Explosives | 2,4,6-Trinitrotoluene (TNT), Dinitrotoluenes (DNT) | Ammunition manufacturing, military sites |

| Pesticides | Parathion, Dinoseb | Agricultural applications |

| Dyes | Azo dyes precursors | Textile and dye manufacturing |

| Solvents/Intermediates | Nitrobenzene (B124822), Nitrophenols | Chemical synthesis, industrial processes |

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse metabolic strategies to break down nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. slideshare.net These degradation pathways can occur under both aerobic and anaerobic conditions and are often initiated by specific enzymes that target the nitro group or the aromatic ring. mdpi.com

Under aerobic conditions, bacteria have developed several key strategies to metabolize nitroaromatic compounds. nih.govmdpi.com One common mechanism involves dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.govmdpi.comnih.gov For instance, nitrobenzene can be converted by a nitrobenzene dioxygenase to catechol, which then enters central metabolic pathways. nih.gov

Another aerobic strategy is the partial reduction of the nitro group to a hydroxylamine (B1172632), which can then be enzymatically rearranged to a hydroxylated compound suitable for ring cleavage. nih.gov A third mechanism involves the reduction of the aromatic ring by a hydride ion, forming a transient Meisenheimer complex, which then rearomatizes by eliminating a nitrite ion. mdpi.comnih.gov

Numerous bacterial strains capable of degrading various nitroaromatic compounds have been isolated and identified. These include species from the genera Pseudomonas, Burkholderia, Comamonas, Acidovorax, and Rhodococcus. nih.govmdpi.com For example, Comamonas sp. strain JS765 can utilize nitrobenzene as its sole source of carbon, nitrogen, and energy. nih.gov Burkholderia species have been shown to degrade 2,4-dinitrotoluene (B133949) (DNT) using monooxygenase and dioxygenase enzymes. nih.gov

Table 2: Bacterial Strains Involved in Aerobic Degradation of Nitroaromatics

| Bacterial Strain | Compound Degraded | Key Enzyme/Pathway |

|---|---|---|

| Comamonas sp. JS765 | Nitrobenzene | Nitrobenzene dioxygenase |

| Burkholderia sp. DNT | 2,4-Dinitrotoluene | Dinitrotoluene dioxygenase, Monooxygenase |

| Pseudomonas sp. | Nitrophenols, Nitrobenzoates | Monooxygenases, Dioxygenases |

| Acidovorax sp. JS42 | 4-Nitrotoluene | Dioxygenase |

| Enterobacter cloacae PB2 | 2,4,6-Trinitrotoluene (TNT) | PETN reductase |

In the absence of oxygen, the primary microbial attack on nitroaromatic compounds involves the reduction of the nitro group. nih.govmdpi.com This process typically occurs in a stepwise fashion, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). mdpi.com This reduction is often a co-metabolic process, meaning the bacteria require an additional carbon source (co-substrate) to provide the necessary reducing power for the transformation. nih.govnih.gov Common co-substrates include glucose and acetate (B1210297). nih.gov

A variety of anaerobic bacteria, including sulfate-reducing bacteria (e.g., Desulfovibrio), methanogens, and fermentative bacteria (e.g., Clostridium), are capable of carrying out these reductions. springernature.comacs.orgmdpi.comnih.gov For instance, Desulfovibrio species can utilize nitroaromatic compounds as a nitrogen source, reducing TNT to triaminotoluene. mdpi.com While the initial reduction to amino derivatives is common, complete mineralization (breakdown to CO₂ or methane) by a single anaerobic species is rare. nih.gov Often, the resulting aromatic amines are either recalcitrant or require a different set of microorganisms or conditions for further degradation. nih.gov

The enzymatic reduction of the nitro group is a critical step in the biodegradation of nitroaromatic compounds and is catalyzed by a class of enzymes known as nitroreductases. nih.govdss.go.th These are typically flavoenzymes that use cofactors like NADH or NADPH to transfer electrons to the nitro group. dss.go.thnih.govuni-konstanz.de

Bacterial nitroreductases are generally classified into two types based on their sensitivity to oxygen:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the reduction of the nitro group through a series of two-electron transfers. nih.govnih.gov This process avoids the formation of a nitro anion radical, directly producing the nitroso and hydroxylamino intermediates. nih.gov The nitroreductase from Enterobacter cloacae is a well-studied example of a Type I enzyme. cswab.org

Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction, forming a nitro anion radical. nih.govnih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals, which can cause cellular stress. nih.gov

The mechanism for Type I nitroreductases often follows a ping-pong bi-bi kinetic model, where the enzyme's flavin cofactor (FMN or FAD) is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate. d-nb.infocswab.org The broad substrate specificity of many nitroreductases allows them to act on a wide variety of nitroaromatic and nitroheterocyclic compounds. nih.govcswab.org

Anaerobic Reduction and Co-metabolic Processes

Photodegradation in Environmental Matrices

In addition to microbial action, nitroaromatic esters can be degraded in the environment through photochemical processes. Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy. For nitroaromatic compounds, this process is often initiated by the absorption of UV radiation.

Studies on nitrophenylacetate ions in aqueous solutions have shown that they undergo photodecarboxylation, releasing carbon dioxide. acs.org The quantum yield of this reaction, a measure of its efficiency, varies with the position of the nitro group. For 2-nitrophenylacetate, the quantum yield is relatively low at 0.04, whereas for 3- and 4-nitrophenylacetate, it is significantly higher at about 0.6. acs.org The proposed mechanism involves the formation of a nitrobenzyl anion after the loss of CO₂, which is stabilized as an aci-nitro anion intermediate, particularly in ortho- and para-substituted compounds. acs.org

Other research on the photochemical hydrolysis of nitrophenyl acetates indicates that the nitro group has a meta-activating effect, with 3-nitrophenyl acetate showing a higher quantum yield for phenol (B47542) formation than the 4-nitro isomer. cas.cz The process is often enhanced in acidic conditions and proceeds via a light-induced hydrolysis of the ester bond. cas.cz

Advanced oxidation processes (AOPs) can significantly accelerate the degradation of nitroaromatics. nih.gov Technologies like UV/H₂O₂ or photocatalysis using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) generate highly reactive hydroxyl radicals (•OH) that can rapidly attack and mineralize the pollutants. springernature.comd-nb.infonih.gov These methods can overcome the slow rates of direct photolysis and lead to the cleavage of the aromatic ring and conversion of organic nitrogen to nitrate. nih.gov

Strategies for Environmental Remediation and Bioremediation

Given the persistence and toxicity of nitroaromatic contaminants, various remediation strategies have been developed to clean up affected soil and water. researchgate.net These strategies can be broadly categorized into physicochemical methods and biological treatments (bioremediation). nih.govresearchgate.net

Bioremediation leverages the metabolic capabilities of microorganisms, fungi, and plants to degrade or detoxify contaminants. Key approaches include:

Composting: Contaminated soil is mixed with organic materials to stimulate microbial activity. This method is effective for soils with high levels of explosives but can be slow. nih.govnih.gov

Bioreactors: These are controlled systems, such as slurry-phase reactors, where conditions (e.g., nutrients, oxygen levels) are optimized to enhance microbial degradation. Bioreactors offer faster treatment times than composting but are more expensive. nih.govnih.gov

Mycoremediation: This involves the use of fungi, particularly white-rot fungi like Phanerochaete chrysosporium, which produce powerful, non-specific enzymes capable of degrading a wide range of recalcitrant compounds, including TNT. nih.govmdpi.comnih.gov Filamentous fungi are advantageous due to their mycelial networks that can penetrate soil and immobilize toxins. mdpi.com

Phytoremediation: This strategy uses plants to remove, degrade, or contain contaminants. It is a cost-effective, in-situ method suitable for large areas with low-level contamination and can be used as a final "polishing" step after other treatments. nih.govcswab.org

Physicochemical Remediation often involves advanced oxidation processes (AOPs) as mentioned previously. Photocatalytic degradation using nanomaterials, such as Pd-doped ZnO or metal oxides, under visible or UV light has shown high efficiency in breaking down nitroaromatic pollutants. springernature.comd-nb.inforesearchgate.net These methods work by generating potent oxidizing species that can completely mineralize the organic contaminants. d-nb.inforesearchgate.net

The optimal remediation strategy is site-specific, depending on factors like the type and concentration of the contaminant, environmental conditions, and cost-effectiveness. nih.gov Often, a combination of different approaches is the most effective solution for the complete removal of nitroaromatic compounds from the environment. nih.gov

Advanced Analytical and Computational Methodologies in Studying Ethyl 2 2 Nitrophenyl Acetate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of ethyl 2-(2-nitrophenyl)acetate, with each technique offering unique insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a triplet is observed around δ 1.16-1.26 ppm, which is attributed to the methyl (CH₃) protons of the ethyl group. scispace.com The methylene (B1212753) (CH₂) protons of the ethyl group appear as a quartet around δ 4.07-4.15 ppm. scispace.com A singlet at approximately δ 3.93 ppm corresponds to the methylene (CH₂) protons adjacent to the aromatic ring. scispace.com The aromatic protons appear as a multiplet in the region of δ 7.48–8.02 ppm, reflecting their distinct chemical environments due to the presence of the nitro and ester substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon skeleton. Key resonances include the ester carbonyl carbon, which typically appears around δ 170–175 ppm. The carbons of the aromatic ring are observed in the δ 120–150 ppm range, with their specific shifts influenced by the electron-withdrawing nitro group.

A representative summary of ¹H NMR data is presented in the table below.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Ethyl -CH₃ | 1.16 - 1.26 | Triplet | scispace.com |

| Methylene -CH₂- (ester) | 4.07 - 4.15 | Quartet | scispace.com |

| Methylene -CH₂- (benzylic) | 3.93 | Singlet | scispace.com |

| Aromatic Protons | 7.48 - 8.02 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band is typically observed around 1720-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. vulcanchem.com The presence of the nitro group is confirmed by a strong asymmetric stretching vibration at approximately 1520 cm⁻¹. vulcanchem.com

Key IR absorption bands are summarized in the table below.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |

| Ester C=O | Stretch | ~1720 - 1735 | vulcanchem.com |

| Nitro NO₂ | Asymmetric Stretch | ~1520 | vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is a valuable technique for monitoring reactions involving this compound. The UV-Vis spectrum of related nitroaromatic compounds typically shows absorption maxima corresponding to π→π* transitions. For instance, (E)-Ethyl 3-(2-nitrophenyl)acrylate, a structurally similar compound, exhibits a λ_max around 310 nm. The UV spectrum of 5-bromo-1-ethyl-2-nitrobenzene, another related molecule, shows peaks at 203 nm, 217 nm (shoulder), 267 nm, and 320 nm (shoulder). uni-konstanz.de These electronic transitions are characteristic of the substituted benzene (B151609) ring.

UV-Vis spectroscopy is also employed in kinetic studies to monitor the hydrolysis of nitroaromatic esters by observing the change in absorbance over time. beilstein-journals.org For example, the hydrolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates is monitored by the increase in absorbance of the corresponding nitrophenolate at around 400 nm. beilstein-journals.org This technique allows for the determination of reaction rates and the study of reaction mechanisms. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of this compound. The molecular weight of this compound is approximately 209.20 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of the nitro group (–NO₂) or the ethyl ester group (–COOEt). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming the elemental composition of the compound.

Laser Flash Photolysis for Transient Intermediate Detection

Laser flash photolysis is an advanced technique used to study the transient intermediates formed during photochemical reactions. For compounds related to this compound, such as 2-(2-nitrophenyl)ethyl derivatives, laser flash photolysis has been instrumental in elucidating reaction mechanisms. uni-konstanz.denbn-resolving.org Upon irradiation, these compounds can undergo intramolecular hydrogen abstraction by the nitro group, leading to the formation of a transient species known as an aci-nitro intermediate. uni-konstanz.denbn-resolving.org These intermediates often have characteristic absorption spectra with maxima around 400 nm. uni-konstanz.de

The study of these transient species provides insights into the primary photochemical processes and the subsequent reaction pathways. nbn-resolving.orgresearchgate.net For example, the aci-nitro intermediate can undergo further reactions, such as β-elimination to release a caged compound or rearrangement to form a nitrosobenzene (B162901) derivative. nbn-resolving.org The kinetics and product distribution of these reactions can be influenced by factors like solvent and pH. uni-konstanz.denbn-resolving.org

Electrochemical Analysis of Nitroaromatic Ester Derivatives

The electrochemical behavior of nitroaromatic compounds, including esters like this compound, is of significant interest due to their redox properties. researchgate.netuchile.cl Techniques such as cyclic voltammetry are employed to study the reduction of the nitro group. researchgate.netuchile.cl

The electrochemical reduction of nitroaromatic compounds is often a complex process that can proceed through multiple steps. uchile.cl In aqueous media, a single irreversible cyclic voltammetric peak is often observed. researchgate.net The reduction of the nitro group (R-NO₂) can involve up to six electrons, ultimately leading to the formation of the corresponding amine (R-NH₂). researchgate.net The initial step in this reduction is typically a one-electron transfer to form a nitro radical anion. uchile.cl

The electrochemical characteristics are highly dependent on the experimental conditions, such as the pH of the medium. researchgate.net The reduction potential of nitroaromatic compounds is affected by the proton concentration, which in turn influences the observed voltammetric response. researchgate.net The presence of other functional groups on the aromatic ring also modulates the electrochemical behavior. publish.csiro.au Electrochemical methods are not only used for mechanistic studies but also for the sensitive detection and quantification of nitroaromatic compounds. capes.gov.bracs.org

Voltammetric Techniques for Redox Behavior Analysis

The redox chemistry of nitroaromatic compounds, including this compound, is frequently studied using voltammetric techniques, with cyclic voltammetry (CV) being a particularly powerful tool. researchgate.netuchile.cl The electrochemical reduction of the nitro group is a key aspect of its behavior, and this process can be complex, often involving multiple steps. uchile.cl

The potential at which this reduction occurs is significantly influenced by the pH of the medium, with the peak potential shifting as the proton concentration changes. researchgate.net The process is generally diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate in cyclic voltammetry experiments. nih.govsemanticscholar.org

The electrochemical behavior of nitroaromatic compounds can be summarized in the following table:

| Electrochemical Process | Description | Typical Observation in Cyclic Voltammetry |

| Initial Reduction | Irreversible reduction of the nitro group (R-NO₂). | A single cathodic peak. researchgate.netuchile.cl |

| Intermediate Formation | Formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species. researchgate.net | Can lead to the appearance of new redox couples on subsequent scans. nih.gov |

| Full Reduction | Multi-electron reduction to the amine (R-NH₂). | Involves up to six electrons. researchgate.net |

| pH Dependence | The reduction potential is strongly affected by the pH of the solution. researchgate.net | Shift in peak potential with changing pH. |

| Mass Transport | The process is typically governed by diffusion. nih.govsemanticscholar.org | Linear relationship between peak current and the square root of the scan rate. |

Electrochemical Sensors for Detection and Quantification

The reducible nature of the nitro group in this compound makes it a target for electrochemical sensing. publish.csiro.au Electrochemical sensors offer a viable method for the detection and quantification of nitroaromatic compounds due to the easily reducible nitro groups that generate a current signal. publish.csiro.au Various types of electrodes are utilized, including glassy carbon electrodes (GCEs), screen-printed carbon electrodes (SPCEs), and modified electrodes to enhance sensitivity and selectivity. nih.govsemanticscholar.orgsemanticscholar.org

The modification of electrode surfaces with nanomaterials or surfactants can significantly improve sensor performance. For instance, modifying an SPCE with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to enhance the reduction signal of a nitroaromatic compound. nih.govsemanticscholar.org This enhancement is attributed to improved electron transfer at the electrode surface. semanticscholar.org

The development of these sensors involves optimizing various parameters, such as the pH of the supporting electrolyte, accumulation time, and voltammetric waveform parameters (e.g., pulse amplitude and scan rate in differential pulse voltammetry). nih.govsemanticscholar.org Under optimized conditions, these sensors can achieve low detection limits, often in the nanomolar range, and wide linear response ranges. nih.govsemanticscholar.orgmdpi.com The selectivity of these sensors is also a critical factor, and studies have shown that they can often distinguish the target analyte from other potentially interfering electroactive species. mdpi.comresearchgate.net

A summary of key aspects of electrochemical sensors for nitroaromatic compounds is provided in the table below:

| Sensor Component/Parameter | Role in Detection and Quantification | Examples/Observations |

| Electrode Type | Provides the surface for the electrochemical reaction. | Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE). nih.govsemanticscholar.orgsemanticscholar.org |

| Surface Modification | Enhances sensitivity, selectivity, and electron transfer. | Anionic surfactants (e.g., SDS), nanomaterials. nih.govsemanticscholar.orgmdpi.com |

| Detection Technique | Measures the current response from the redox reaction. | Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV), Cyclic Voltammetry (CV). nih.govsemanticscholar.org |

| Optimized Parameters | Maximizes the analytical signal for accurate quantification. | pH, accumulation time, pulse amplitude, scan rate. nih.govsemanticscholar.org |

| Performance Metrics | Defines the sensor's effectiveness. | Low Limit of Detection (LOD) (e.g., 0.29 nM), wide linear range (e.g., 1-2000 nM). nih.govsemanticscholar.org |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like this compound. iucr.orgbohrium.com By employing various levels of theory, such as B3LYP with different basis sets (e.g., 6-311+G(d,p)), researchers can calculate optimized molecular geometries, bond lengths, and bond angles that show excellent agreement with experimental data from techniques like X-ray crystallography. iucr.orgbohrium.com

For nitroaromatic compounds, DFT calculations are crucial for understanding the influence of substituents on the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group significantly impacts the electron distribution within the aromatic ring and affects the molecule's reactivity. DFT can be used to compute key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within a molecule. bohrium.com These maps visualize the charge distribution and are instrumental in predicting how the molecule will interact with other chemical species. bohrium.com

The following table summarizes the key parameters obtained from DFT calculations and their significance in understanding the properties of this compound:

| DFT-Calculated Parameter | Significance | Typical Application |

| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. | Comparison with experimental structures from X-ray diffraction. iucr.orgbohrium.com |

| HOMO-LUMO Energies | Determine the electronic band gap, indicating chemical reactivity and stability. | Predicting the ease of electron transfer and participation in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic or nucleophilic attack. | Predicting intermolecular interactions and reaction sites. bohrium.com |

| Global Reactivity Descriptors | Quantify properties like electronegativity, chemical hardness, and electrophilicity. | Assessing the overall reactivity of the molecule. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational landscape and the nature of its intermolecular interactions. nih.gov

By simulating the motion of atoms in the molecule over a period of time (e.g., nanoseconds), researchers can observe how the molecule changes its shape and interacts with its environment. nih.govrsc.org These simulations are particularly useful for understanding the flexibility of the ethyl acetate (B1210297) side chain and the rotational freedom around the bond connecting it to the nitrophenyl ring. The simulations can reveal the most populated conformations and the energy barriers between them.

MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. nih.gov By analyzing the trajectories from the simulations, it is possible to identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces that govern the molecule's behavior in a condensed phase. This information is crucial for understanding its solubility, crystal packing, and potential biological activity. nih.goviucr.org

The table below outlines the key information that can be obtained from Molecular Dynamics simulations of this compound:

| Information from MD Simulations | Description | Relevance |

| Conformational Dynamics | Analysis of the different shapes (conformations) the molecule can adopt and the transitions between them. | Understanding the flexibility of the molecule and identifying its most stable forms. nih.gov |

| Intermolecular Interactions | Identification and characterization of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) with surrounding molecules. | Predicting solubility, crystal structure, and binding affinity to other molecules. nih.goviucr.org |

| Solvent Effects | Simulation of how the molecule behaves in different solvent environments. | Understanding how the solvent influences the molecule's conformation and reactivity. |

| Thermodynamic Properties | Calculation of properties like free energy and entropy associated with different states or processes. | Assessing the relative stability of different conformations or binding modes. |

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique arrangement of a nitro group at the ortho position of the phenyl ring and an adjacent ethyl acetate (B1210297) moiety in Ethyl 2-(2-nitrophenyl)acetate offers a rich landscape for exploring novel chemical reactions. A primary area of investigation involves the strategic reduction of the nitro group to an amino group, which can then participate in intramolecular cyclization reactions to form a variety of heterocyclic compounds. cymitquimica.com This approach is a cornerstone for synthesizing complex molecular architectures that are often the basis for medicinally active compounds.

Furthermore, the 2-nitrophenyl group itself is a well-known photolabile protecting group. solubilityofthings.comsolubilityofthings.comeuropa.eu This property allows for the controlled release of a protected functional group upon irradiation with light, a technique that is invaluable in the synthesis of complex molecules and in chemical biology for the spatiotemporal control of biological processes. solubilityofthings.com Future research is likely to focus on refining the photolytic cleavage conditions and expanding the scope of functional groups that can be protected by derivatives of this compound.

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

Building upon the foundational structure of this compound, chemists are designing and synthesizing advanced derivatives with specific biological activities. Preliminary studies have already indicated that derivatives of this compound exhibit promising antimicrobial, anti-inflammatory, and even anticancer properties. For instance, certain derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

The design of these advanced derivatives often involves modifying the core structure to enhance interactions with biological targets. This can include the introduction of additional functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution. The synthesis of novel tetrahydroisoquinolines and other heterocyclic systems from this compound is a particularly active area of research, with some of the resulting compounds showing moderate anticancer activity against various cell lines. bldpharm.com

| Derivative Type | Potential Biological Activity | Research Focus |

| Heterocyclic Compounds | Anticancer, Antimicrobial | Synthesis of novel ring systems via nitro group reduction and cyclization. cymitquimica.combldpharm.com |

| Substituted Phenylacetates | Anti-inflammatory | Modification of the aromatic ring to enhance interaction with inflammatory targets. |

| Photolabile Prodrugs | Targeted Drug Delivery | Development of derivatives that release a therapeutic agent upon light activation. |

Development of Sustainable and Scalable Production Methods

The traditional methods for synthesizing nitroaromatic compounds, a key step in the production of this compound, often involve harsh reaction conditions and generate significant environmental waste. apolloscientific.co.uknih.gov Recognizing these drawbacks, a significant future direction is the development of more sustainable and scalable production methods.

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for nitration reactions. apolloscientific.co.uknih.govaksci.com Flow reactors offer superior control over reaction parameters such as temperature and stoichiometry, leading to improved safety, higher yields, and reduced by-product formation. aksci.comnih.gov This technology has the potential to make the production of this compound and its derivatives more economically viable and environmentally friendly.

Another promising avenue is the exploration of biocatalysis. Enzymes, such as lipases, can catalyze esterification and other reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity. wikipedia.orgnih.gov The use of whole-cell biocatalysts or isolated enzymes could provide a greener route to this compound and its chiral derivatives, minimizing the need for protecting groups and reducing waste.

| Production Method | Advantages | Challenges |

| Continuous Flow Chemistry | Improved safety, higher yields, better scalability, reduced waste. apolloscientific.co.uknih.govaksci.com | Initial setup costs, potential for clogging. aksci.com |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. | Enzyme stability and cost, substrate scope. |

Interdisciplinary Research in Environmental Science and Toxicology

As the applications of this compound and its derivatives expand, it is crucial to understand their environmental fate and toxicological profiles. Currently, there is a scarcity of publicly available ecotoxicological data specifically for this compound. However, information on related compounds can provide some initial insights.

For instance, the parent compound, 2-nitrophenylacetic acid, is classified as a skin and eye irritant and is a suspected mutagen. Safety data for a similar compound, Ethyl 2,2-Difluoro-2-(2-nitrophenyl)acetate, also indicates potential for skin and eye irritation. cymitquimica.com It is reasonable to infer that this compound may exhibit similar irritant properties.

Nitroaromatic compounds, in general, are recognized as potential environmental pollutants, and their degradation pathways require careful study. solubilityofthings.com Future research should focus on a comprehensive toxicological assessment of this compound, including its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial ecosystems. This interdisciplinary research, combining chemistry with environmental science and toxicology, is essential for ensuring the responsible development and use of this compound.

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

In the realm of chemical discovery, ML models can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic applications of novel derivatives of this compound. This can significantly accelerate the identification of promising drug candidates.

AI can also play a crucial role in optimizing the synthesis of this compound and its derivatives. Retrosynthetic analysis programs can help chemists design the most efficient synthetic routes, while ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize waste. The integration of AI with automated flow chemistry platforms could enable the autonomous discovery and optimization of chemical reactions.

| AI/ML Application Area | Potential Impact |

| Drug Discovery | Accelerated identification of new drug candidates based on this compound. |

| Retrosynthetic Analysis | More efficient and novel synthetic route design. |

| Reaction Optimization | Increased reaction yields and reduced waste through optimized conditions. |

| Process Automation | Autonomous experimentation and optimization of production processes. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-nitrophenyl)acetate, and how are reaction conditions optimized?

this compound is synthesized via esterification or condensation reactions. A typical method involves reacting 2-nitrophenylacetic acid with ethanol under acid catalysis (e.g., sulfuric acid) at reflux. Reaction optimization includes monitoring temperature (70–80°C) and using molecular sieves to remove water, improving yield . Multi-step syntheses may employ intermediates like ethyl acetoacetate, as seen in analogous nitrophenyl-containing compounds, where sodium ethoxide in benzene facilitates condensation . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. How is this compound characterized, and what analytical methods validate purity?

Characterization includes:

- NMR : and NMR confirm ester and aromatic proton environments (e.g., δ ~1.3 ppm for CHCH, δ ~4.2 ppm for OCH) .

- Mass spectrometry : Molecular ion peak at m/z 209.2 (CHNO) .

- HPLC/GC : Quantify purity (≥98%) and detect isomers or byproducts.

- Melting point : Not applicable (neat oil), but related derivatives like 2-nitrophenylacetic acid melt at 138–142°C .

Q. What stability considerations are critical for storing this compound?

The compound is stable at -20°C for ≥2 years as a neat oil. Degradation risks include hydrolysis under high humidity (monitor via TLC) and photodegradation due to the nitro group. Store in amber vials under inert gas .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in ester hydrolysis or aminolysis?

The 2-nitro group acts as a strong electron-withdrawing meta-director, enhancing electrophilicity of the carbonyl carbon. Kinetic studies on analogous 2-nitrophenyl esters show aminolysis rates (e.g., with glycine ethyl ester) depend on leaving group pKa and nucleophile strength. For example, 2-nitrophenyl acetate exhibits , significantly faster than non-nitro analogs due to transition-state stabilization . Steric hindrance from the ortho-nitro group may reduce nucleophile accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. What catalytic strategies improve enantioselective synthesis of this compound derivatives?

Chiral catalysts like organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce asymmetry in esterification or Michael additions. For example, asymmetric aldol reactions using ethyl nitroacetate derivatives achieve >90% ee under phase-transfer conditions . Computational studies (DFT) aid in predicting transition states and optimizing catalyst-substrate interactions .

Q. How do crystallographic data resolve contradictions in reported molecular interactions of this compound analogs?

Single-crystal X-ray diffraction of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate reveals intermolecular O–H⋯O hydrogen bonds forming chains along the b-axis, with weak C–H⋯O interactions stabilizing the lattice. Discrepancies in reported bond lengths (e.g., C–O vs. C–N distances) often arise from polymorphism or solvent inclusion, resolved via temperature-dependent crystallography (293 K vs. 100 K datasets) .

Data Contradictions and Resolution

Q. Why do conflicting degradation rates arise in studies of this compound under basic vs. acidic conditions?

Hydrolysis under basic conditions (pH >10) follows nucleophilic acyl substitution, with rates proportional to hydroxide concentration. In contrast, acidic hydrolysis (pH <4) proceeds via oxonium ion formation, slower due to the nitro group’s destabilizing effect on the protonated intermediate. Contradictions in literature values often stem from buffer ionic strength or temperature variations, addressed by standardized Arrhenius experiments (e.g., 25–60°C) .

Methodological Recommendations

- Synthetic Optimization : Use Dean-Stark traps for azeotropic water removal during esterification to improve yields .

- Analytical Validation : Combine LC-MS with - COSY to distinguish regioisomers in nitrophenyl derivatives .

- Computational Modeling : Apply DFT (B3LYP/6-311+G**) to predict reaction pathways and optimize catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.